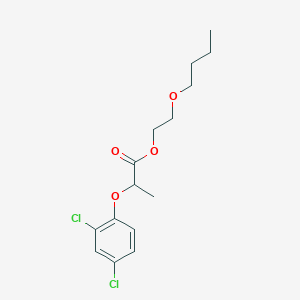
二氯丙酸丁酯
描述
Dichlorprop-butotyl is a herbicide used for post-emergence control of annual and perennial broad-leaved weeds and some brush species . It is a derivative of dichlorprop . The IUPAC name for Dichlorprop-butotyl is 2-butoxyethyl (2RS)-2-(2,4-dichlorophenoxy)propionate .
Molecular Structure Analysis
The molecular formula for Dichlorprop-butotyl is C15H20Cl2O4 . The InChIKey is NCMJQZVNCFTQPG-UHFFFAOYSA-N .
Chemical Reactions Analysis
Dichlorprop-butotyl, like other herbicides, undergoes various reactions in the environment. One study demonstrated the use of photochemically induced fluorescence for the determination of dichlorprop in agricultural products . The principle for the determination of dichlorprop is based on the enhancive effect of UV irradiation on the fluorescence signal of the analyte .
科学研究应用
加速水果成熟
- 二氯丙酸(2,4-二氯苯氧基丙酸)用于园艺,尤其是在“津轻”苹果上,以影响其成熟度和品质。二氯丙酸的具体应用可以将水果成熟时间提前 2 到 3 周,并增强表面颜色 (Tsukahara、Koike 和 Hirata,1990 年)。
对有机锡诱导的细胞凋亡的影响
- 二正丁基二氯化锡 (DBTC) 等有机锡化合物选择性地引起胸腺萎缩。已显示 DBTC 抑制未成熟胸腺细胞的增殖并增加细胞凋亡,特别是在体外条件下 (Gennari、Potters、Seinen 和 Pieters,1997 年)。
除草剂对非目标植物的影响
- 二氯丙酸是一种手性芳氧苯氧基丙酸除草剂,其对映异构体(S-DCPP 和 R-DCPP)会影响拟南芥等非目标植物。这些对映异构体影响植物的生长、形态和代谢特征,影响乳糖代谢、淀粉和蔗糖代谢以及 TCA 循环等途径 (Zhang 等人,2021 年)。
职业接触评估
- 已经对使用二氯丙酸的林业地面工作人员进行研究,以监测在不同施用方法中吸收的化学剂量。这项研究有助于了解职业接触和必要的安全措施 (Lavy、Mattice、Marx 和 Norris,1987 年)。
胸腺细胞凋亡机制
- DBTC 等有机锡通过扰乱细胞内 Ca(2+) 水平和线粒体活性诱导大鼠胸腺细胞凋亡,从而导致氧化应激和半胱天冬酶活化。这种机制有助于理解此类化合物的细胞毒性作用 (Gennari 等人,2000 年)。
分析方法开发
- 研究重点是开发分析方法来检测农产品中的二氯丙酸残留,这对于监测农药残留和确保食品安全非常重要 (Lee 等人,2013 年)。
作用机制
Target of Action
Dichlorprop-butotyl is a type of herbicide that primarily targets broad-leaved weeds and some brush species . It is used for post-emergence control of these plants in various applications, including cereals like wheat and barley, and non-crop situations such as right-of-way and commercial and industrial sites .
Mode of Action
The compound works in a selective and systemic manner. It is absorbed through the leaves of the target plants and translocates to the roots . As a synthetic auxin, Dichlorprop-butotyl causes stem and leaf malformations, which eventually lead to the death of the plant .
Biochemical Pathways
By mimicking these hormones, Dichlorprop-butotyl disrupts normal plant growth and development, leading to malformations and eventual plant death .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and translocated to the roots . This suggests that Dichlorprop-butotyl is readily taken up and distributed within the plant. The impact of these properties on the bioavailability of Dichlorprop-butotyl within the plant system is significant, as it allows the herbicide to reach and act upon its target sites effectively .
Result of Action
The primary result of Dichlorprop-butotyl’s action is the death of the target plants. By causing malformations in the stems and leaves, the herbicide disrupts normal plant growth and development. This leads to the weakening and eventual death of the plant, thereby effectively controlling the population of the targeted weed or brush species .
安全和危害
属性
IUPAC Name |
2-butoxyethyl 2-(2,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2O4/c1-3-4-7-19-8-9-20-15(18)11(2)21-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMJQZVNCFTQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041858 | |
| Record name | Dichlorprop butoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53404-31-2 | |
| Record name | Dichlorprop butotyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53404-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-butotyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorprop butoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl 2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-BUTOTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965SJM9774 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dichlorprop-butotyl | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8432 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[[4-(cyanomethyl)phenyl]methyl]acetamide](/img/structure/B165969.png)






